5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole
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Overview
Description
5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the indazole ring.
Methylation: Addition of a methyl group at the 2nd position.
Trifluoromethylation: Introduction of a trifluoromethyl group at the 7th position.
These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole: Lacks the trifluoromethyl group.
2-Methyl-7-(trifluoromethyl)-2H-indazole: Lacks the bromine atom.
5-Bromo-7-(trifluoromethyl)-2H-indazole: Lacks the methyl group.
Uniqueness
5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the indazole ring. This combination of functional groups can result in distinct chemical and biological properties compared to its analogs.
Biological Activity
5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique indazole core with bromine and trifluoromethyl substituents that influence its biological properties. The presence of these halogen groups is known to enhance lipophilicity and modulate interactions with biological targets.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can modulate various cellular pathways, leading to effects such as:
- Anticancer Activity : Indazole derivatives have been shown to inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Effects : Its structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of indazole have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-Bromo-Indazole Derivative | HepG2 | 6.19 ± 0.50 |
5-Bromo-Indazole Derivative | MCF-7 | 5.10 ± 0.40 |
Reference Drug (Doxorubicin) | HepG2 | 9.18 ± 0.60 |
Reference Drug (Doxorubicin) | MCF-7 | 7.26 ± 0.30 |
These results indicate that the compound exhibits superior potency compared to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit key inflammatory mediators makes it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent, capable of inhibiting the growth of various bacterial strains . This activity is attributed to its ability to disrupt microbial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. For example, the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, while bromine substitution can improve binding affinity to target proteins .
Case Studies
- In vitro Studies : A series of indazole derivatives were synthesized and evaluated for their anticancer activity against HepG2 and MCF-7 cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics, indicating its potential for further development .
- Mechanistic Studies : Research has demonstrated that certain indazole derivatives induce apoptosis through caspase activation pathways, providing insights into their mechanisms as anticancer agents .
Properties
Molecular Formula |
C9H6BrF3N2 |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
5-bromo-2-methyl-7-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-4-5-2-6(10)3-7(8(5)14-15)9(11,12)13/h2-4H,1H3 |
InChI Key |
JKMSOUJKNHRYLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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